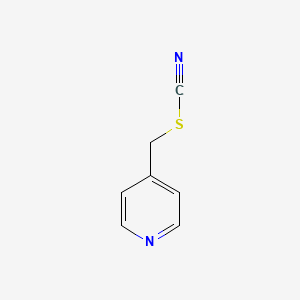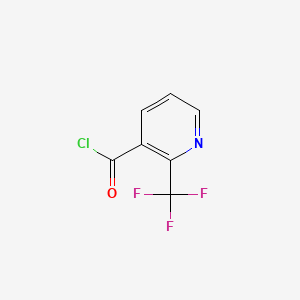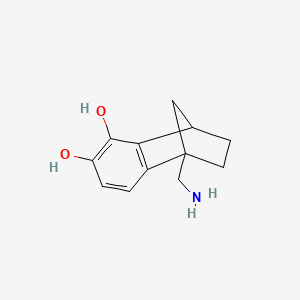
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the aminomethyl and diol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance production efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tricyclic core or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups may yield diketones, while nucleophilic substitution of the aminomethyl group can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure may enable the compound to fit into specific binding sites, modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo[6.2.1.02,7]undeca-4-ene
- Tricyclo[6.2.1.02,7]undeca-2,4,6-triene
Uniqueness
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol is unique due to the presence of the aminomethyl and diol functional groups, which provide additional reactivity and potential for diverse applications compared to similar tricyclic compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
115103-50-9 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.257 |
InChI |
InChI=1S/C12H15NO2/c13-6-12-4-3-7(5-12)10-8(12)1-2-9(14)11(10)15/h1-2,7,14-15H,3-6,13H2 |
Clave InChI |
KACTXQLWUPULBT-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C3=C2C=CC(=C3O)O)CN |
Sinónimos |
1,4-Methanonaphthalene-5,6-diol, 1-(aminomethyl)-1,2,3,4-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


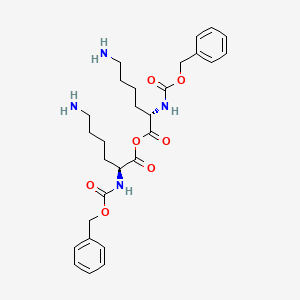
![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)
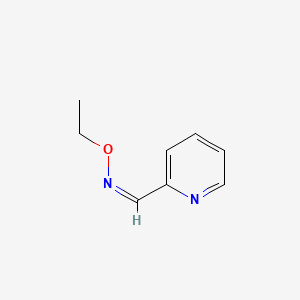

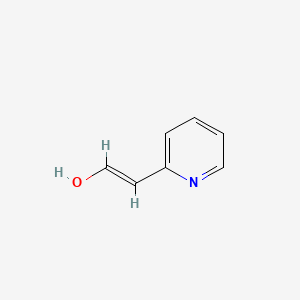
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B568418.png)
